(2-Chlorophenyl)methyl 2-(benzotriazol-1-yl)acetate
Overview
Description
(2-Chlorophenyl)methyl 2-(benzotriazol-1-yl)acetate is an organic compound that features a benzotriazole moiety and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chlorophenyl)methyl 2-(benzotriazol-1-yl)acetate typically involves the esterification of (2-Chlorophenyl)methanol with 2-(benzotriazol-1-yl)acetic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process. The reaction is conducted under an inert atmosphere, typically nitrogen, to prevent oxidation and other side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations ensures consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions
(2-Chlorophenyl)methyl 2-(benzotriazol-1-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted benzotriazole derivatives.
Scientific Research Applications
(2-Chlorophenyl)methyl 2-(benzotriazol-1-yl)acetate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and materials with specific properties, such as UV stabilizers and corrosion inhibitors.
Mechanism of Action
The mechanism of action of (2-Chlorophenyl)methyl 2-(benzotriazol-1-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzotriazole moiety can act as a ligand, binding to metal ions or active sites of enzymes, thereby modulating their activity. The chlorophenyl group may enhance the compound’s lipophilicity, facilitating its interaction with biological membranes and improving its bioavailability.
Comparison with Similar Compounds
Similar Compounds
- (2-Chlorophenyl)methyl 2-(benzimidazol-1-yl)acetate
- (2-Chlorophenyl)methyl 2-(benzothiazol-1-yl)acetate
- (2-Chlorophenyl)methyl 2-(benzoxazol-1-yl)acetate
Uniqueness
(2-Chlorophenyl)methyl 2-(benzotriazol-1-yl)acetate is unique due to the presence of the benzotriazole moiety, which imparts distinct chemical and biological properties. The benzotriazole ring can participate in various interactions, such as hydrogen bonding and π-π stacking, making it a versatile scaffold in medicinal chemistry and materials science.
Properties
IUPAC Name |
(2-chlorophenyl)methyl 2-(benzotriazol-1-yl)acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3O2/c16-12-6-2-1-5-11(12)10-21-15(20)9-19-14-8-4-3-7-13(14)17-18-19/h1-8H,9-10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKFBWRPKTIWFBK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC(=O)CN2C3=CC=CC=C3N=N2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.73 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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